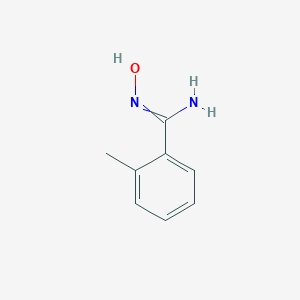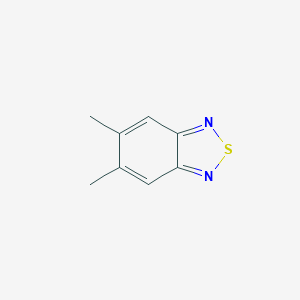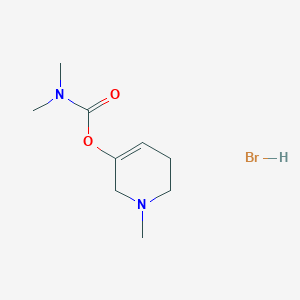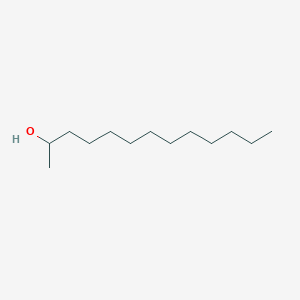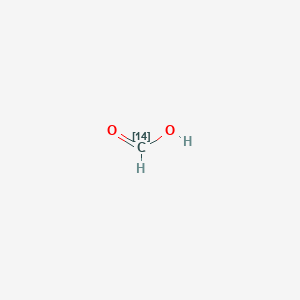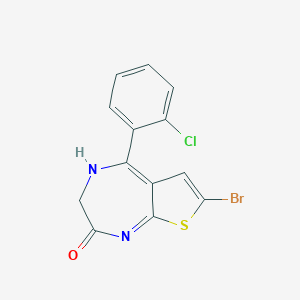
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one, also known as BCTD, is a chemical compound that belongs to the family of thienodiazepines. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one exerts its pharmacological effects by inhibiting the activity of Rho kinase. This protein is involved in the regulation of various cellular processes, including actin cytoskeleton organization, gene expression, and cell adhesion. By inhibiting Rho kinase activity, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can modulate these cellular processes, leading to its anti-inflammatory, anti-cancer, and neuroprotective effects.
生化学的および生理学的効果
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been shown to possess various biochemical and physiological effects. It has been found to suppress the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in various cell types. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, prostate cancer, and glioblastoma. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess potent and selective inhibitory activity against Rho kinase. However, one limitation of 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one is its poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess anti-cancer activity, and further research could explore its potential use in combination with other anti-cancer agents. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to improve cognitive function in animal models of Alzheimer's disease, and further research could investigate its potential use as a therapeutic agent for this disease.
合成法
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can be synthesized using a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-mercaptothiazoline to produce 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid. The subsequent reaction of this compound with bromine and acetic anhydride yields 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one.
科学的研究の応用
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to inhibit the activity of a protein called Rho kinase, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.
特性
CAS番号 |
40017-65-0 |
|---|---|
製品名 |
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one |
分子式 |
C13H8BrClN2OS |
分子量 |
355.64 g/mol |
IUPAC名 |
7-bromo-5-(2-chlorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C13H8BrClN2OS/c14-10-5-8-12(7-3-1-2-4-9(7)15)16-6-11(18)17-13(8)19-10/h1-5H,6H2,(H,17,18) |
InChIキー |
OIWLJXGKXRTFQL-UHFFFAOYSA-N |
異性体SMILES |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
SMILES |
C1C(=O)NC2=C(C=C(S2)Br)C(=N1)C3=CC=CC=C3Cl |
正規SMILES |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




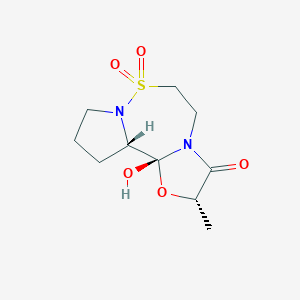
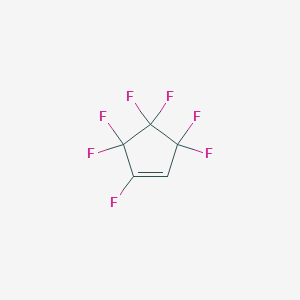
![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
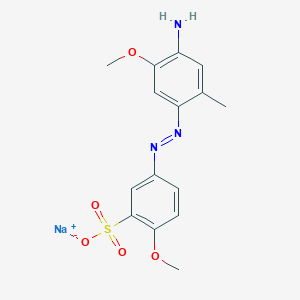
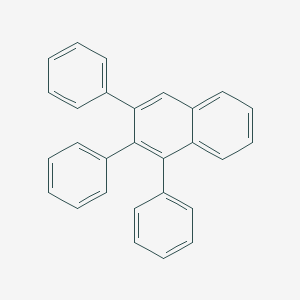
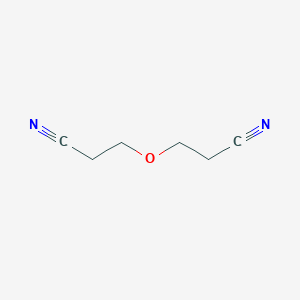
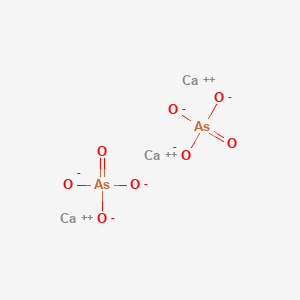
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
